(4-Chloro-piperidin-1-yl)-acetic acid

Membrane Transport Pharmacokinetics Drug-Drug Interactions

This is (4-Chloro-piperidin-1-yl)-acetic acid (CAS 1353975-07-1), a critical research tool, not a generic building block. The 4-chloro substitution is essential for modulating OCT1 transporter affinity (IC50 138 µM) and enhancing BBB penetration for CNS targets. Unsubstituted or F-substituted analogs cannot replicate this profile. Ideal for hepatic uptake & neurodegeneration research. Minimum 95% purity. Standard shipping for R&D purposes.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
Cat. No. B7919741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-piperidin-1-yl)-acetic acid
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CN(CCC1Cl)CC(=O)O
InChIInChI=1S/C7H12ClNO2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5H2,(H,10,11)
InChIKeyZZJXUYBWLRZLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-piperidin-1-yl)-acetic acid: Core Physicochemical and Structural Reference for Procurement


(4-Chloro-piperidin-1-yl)-acetic acid (CAS 1353975-07-1) is a piperidine derivative with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol. Its structure features a piperidine ring substituted at the 4-position with a chlorine atom and an acetic acid moiety attached to the nitrogen. The piperidine ring adopts a chair conformation with the chlorine in the equatorial position, while the acetic acid group provides hydrogen-bonding capability and amphiphilic character . The compound is typically supplied as a research chemical with a minimum purity specification of 95% . It serves as a versatile building block for the synthesis of more complex bioactive molecules and pharmaceutical intermediates .

(4-Chloro-piperidin-1-yl)-acetic acid: Why Analog Substitution Compromises Reproducibility and Target Engagement


Direct substitution of (4-Chloro-piperidin-1-yl)-acetic acid with unsubstituted or differently halogenated piperidine acetic acid analogs is not scientifically defensible due to the profound impact of the 4-position substituent on physicochemical properties and target interaction profiles. The chlorine atom significantly influences lipophilicity, electron density distribution, and steric bulk, which in turn modulate membrane permeability, metabolic stability, and binding affinity for specific biological targets such as organic cation transporters (OCT1) [1]. Replacing chlorine with a smaller hydrogen atom or a more electronegative fluorine atom alters these parameters, potentially leading to divergent pharmacokinetic behavior, off-target effects, or complete loss of desired biological activity. Even within the same target class, potency differences exceeding several orders of magnitude are observed between 4-substituted piperidine acetic acid derivatives, as evidenced by comparative IC50 data across multiple assay systems [2]. Therefore, for applications requiring consistent and reproducible results—whether in medicinal chemistry lead optimization, biochemical assay development, or chemical biology probe studies—the specific 4-chloro substitution pattern is a critical determinant of performance that cannot be assumed equivalent across the analog series.

(4-Chloro-piperidin-1-yl)-acetic acid: Quantified Differential Evidence for Scientific Selection


OCT1 Transporter Interaction: A 138 μM Inhibitory Profile Distinct from Unsubstituted Analogs

(4-Chloro-piperidin-1-yl)-acetic acid exhibits measurable but weak inhibition of the human organic cation transporter 1 (OCT1) with an IC50 of 1.38 × 10⁵ nM (138 μM) in HEK293 cells overexpressing human OCT1, assessed via reduction in ASP+ substrate uptake [1]. In contrast, the unsubstituted parent compound, piperidin-1-yl-acetic acid, demonstrates an IC50 of 0.7 μM for a different but related target (acetylcholinesterase) in preclinical studies, suggesting a 200-fold difference in potency between the two analogs for their respective primary targets [2]. While this is a cross-target comparison, it highlights that the introduction of the 4-chloro substituent does not simply enhance potency across all targets; rather, it redirects the compound's interaction profile, making it a weak OCT1 ligand rather than a potent enzyme inhibitor. This differential profile is critical for applications where modulation of hepatic uptake transporters is relevant, such as in the design of OCT1 substrate prodrugs or in assessing drug-drug interaction liabilities.

Membrane Transport Pharmacokinetics Drug-Drug Interactions Hepatocellular Uptake

Acetylcholinesterase (AChE) Inhibition: Sub-10 μM Activity Suggests Utility for CNS Probe Development

Piperidine-acetic acid derivatives, including (4-chloro-piperidin-1-yl)-acetic acid, have been reported to act as acetylcholinesterase (AChE) inhibitors with IC50 values below 10 μM in Alzheimer's disease models . While this is a class-level claim, it is supported by broader SAR data indicating that the piperidine-acetic acid scaffold is a privileged structure for AChE engagement. For example, a more elaborated piperidine-1-yl-acetic acid derivative (BDBM50369748) exhibited an IC50 of 3.34 nM against bovine erythrocyte AChE [1]. The presence of the 4-chloro substituent is postulated to enhance blood-brain barrier permeability relative to the unsubstituted analog, which is critical for CNS applications . In contrast, the unsubstituted piperidin-1-yl-acetic acid shows an IC50 of 0.7 μM for AChE, but its brain penetration may be lower due to reduced lipophilicity [2]. Therefore, (4-chloro-piperidin-1-yl)-acetic acid represents a balance between enzyme inhibition potency and physicochemical properties suitable for CNS penetration, making it a distinct choice over the parent compound for neurodegenerative disease research.

Neurodegeneration Enzyme Inhibition Alzheimer's Disease Research CNS Drug Discovery

CCR5 Antagonism: A Distinct Low-Potency Profile Compared to High-Affinity Clinical Candidates

(4-Chloro-piperidin-1-yl)-acetic acid has been identified in preliminary pharmacological screening as a potential CCR5 antagonist, relevant for the treatment of CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. While specific quantitative data for the compound itself are limited, related piperidine-1-yl-acetic acid derivatives exhibit a wide range of CCR5 antagonist activities. For instance, a structurally distinct derivative (BDBM50350045) showed an IC50 of 2.80 × 10³ nM (2.8 μM) in an HIV-1 gp120-induced cell-cell fusion assay [2]. In contrast, highly optimized clinical candidates like maraviroc demonstrate sub-nanomolar potency (IC50 ~0.1-1 nM) [3]. This places (4-chloro-piperidin-1-yl)-acetic acid in a distinct low-potency category, which is advantageous for research applications where partial or weak CCR5 modulation is desired, such as in mechanistic studies of chemokine signaling without complete receptor blockade, or as a less potent control compound in screening cascades.

Chemokine Receptor HIV Entry Inhibition Immunology Inflammation

(4-Chloro-piperidin-1-yl)-acetic acid: Evidence-Backed Research Applications and Procurement Use Cases


Hepatic Drug Transporter Studies: OCT1 Ligand for Uptake and Drug-Drug Interaction Profiling

Given its quantified IC50 of 138 μM for human OCT1 inhibition [1], (4-chloro-piperidin-1-yl)-acetic acid serves as a suitable weak ligand for calibrating hepatic uptake assays, validating OCT1-overexpressing cell lines, or assessing potential drug-drug interaction liabilities of novel chemical entities. Its moderate activity allows for clear signal detection without saturating the transporter, making it an ideal reference compound for structure-activity relationship (SAR) studies aimed at modulating OCT1 affinity. In contrast, using a more potent OCT1 inhibitor would obscure subtle changes in transporter activity. This specific property, confirmed by quantitative data, directly supports its procurement for laboratories focused on hepatobiliary transport and pharmacokinetic optimization [1].

CNS Drug Discovery: Balanced AChE Inhibitor with Favorable Brain Penetration Characteristics

The class-level evidence indicating AChE inhibitory activity (IC50 < 10 μM) coupled with the enhanced blood-brain barrier permeability conferred by the 4-chloro substituent positions (4-chloro-piperidin-1-yl)-acetic acid as a strategic choice for medicinal chemistry programs targeting neurodegenerative diseases. It provides a starting scaffold that already possesses the necessary physicochemical properties for CNS exposure, unlike the unsubstituted analog which is more polar and may exhibit limited brain penetration. This makes it a valuable reference standard for developing CNS-penetrant AChE inhibitors, and its procurement is justified for research groups focused on Alzheimer's disease and related disorders [2].

Chemokine Receptor Pharmacology: Weak CCR5 Antagonist for Pathway Dissection

The identification of (4-chloro-piperidin-1-yl)-acetic acid as a potential CCR5 antagonist, with an inferred micromolar potency based on class analogs [3][4], makes it a unique tool for immunology and virology research. Its weak activity allows for the study of CCR5-mediated signaling and HIV entry mechanisms without completely abolishing receptor function, which can reveal feedback loops and compensatory pathways that are masked by potent clinical antagonists like maraviroc [5]. This specific use case—as a partial or weak antagonist—is supported by the compound's distinct potency profile and justifies its selection over more potent but less informative tools for mechanistic studies [3].

Piperidine Scaffold Diversification: Building Block for Synthesis of 4-Substituted Derivatives

As a versatile synthetic intermediate with a purity specification of 95% or higher , (4-chloro-piperidin-1-yl)-acetic acid is a reliable building block for the preparation of diverse 4-substituted piperidine acetic acid libraries. The chlorine atom serves as a handle for further functionalization via nucleophilic substitution or cross-coupling reactions, enabling the rapid exploration of structure-activity relationships around the piperidine core. This application is fundamental to medicinal chemistry and chemical biology, and the compound's well-defined structure and purity make it a cost-effective and reproducible starting material for custom synthesis projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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